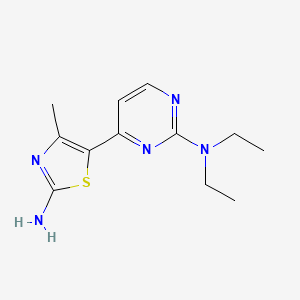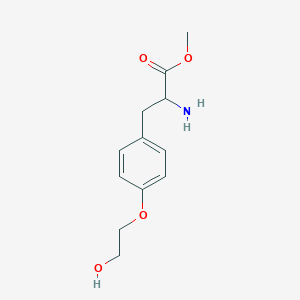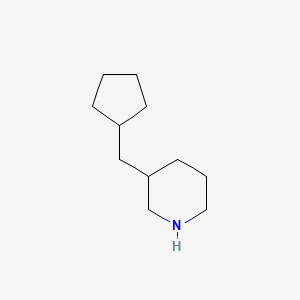![molecular formula C8H4BrNO2S B1456777 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid CAS No. 1430836-42-2](/img/structure/B1456777.png)
2-Bromothieno[3,2-b]pyridine-7-carboxylic acid
説明
“2-Bromothieno[3,2-b]pyridine-7-carboxylic acid” is a chemical compound with the molecular formula C8H4BrNO2S . It has an average mass of 258.092 Da and a monoisotopic mass of 256.914612 Da .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using multi-component reactions . For instance, pyrazolo[3,4-b]quinolinones were synthesized using pyridine-2-carboxylic acid as a catalyst in a reaction involving aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4BrNO2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,(H,11,12) .科学的研究の応用
Synthesis and Tumor Cell Growth Inhibition
2-Bromothieno[3,2-b]pyridine-7-carboxylic acid has been studied for its role in the synthesis of compounds with potential tumor cell growth inhibitory properties. Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, synthesized using this compound, have shown significant growth inhibitory activity against various human tumor cell lines. These compounds also exhibit alterations in cell cycle distribution and induce apoptosis in tumor cells (Queiroz et al., 2011).
Chemical Synthesis and Methodology
The compound has been used in the thermal synthesis of various derivatives, such as 3-Bromothieno[3,2-c]pyridin-4-(5H)-one. This method provides a safer and more efficient alternative to classical procedures, demonstrating its utility in the synthesis of complex chemical structures (Boros & Kaldor, 2015).
Antitumor Activity Evaluation
Further studies have focused on the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates using this compound. These studies have evaluated the antitumoral potential of these compounds, particularly in triple negative breast cancer (TNBC) cell lines. The findings indicate significant growth inhibition in TNBC cell lines, with minimal effects on non-tumorigenic cells (Silva et al., 2021).
Fluorescence Behavior Study
The impact of donor-acceptor substituents on the fluorescence behavior of Thieno[3, 2-c]pyridine derivatives synthesized using this compound has been examined. This study contributes to understanding the photochemical properties of these derivatives, which can be significant in various scientific applications (Toche & Chavan, 2013).
生化学分析
Biochemical Properties
2-Bromothieno[3,2-b]pyridine-7-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the interaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to induce apoptosis, thereby reducing cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active site of target enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, toxic or adverse effects can occur, including organ toxicity and systemic inflammation. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of the compound into cells, while binding proteins can influence its distribution within the cytoplasm or nucleus .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with DNA and transcription factors .
特性
IUPAC Name |
2-bromothieno[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-6-3-5-7(13-6)4(8(11)12)1-2-10-5/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNPZQLOXLYJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




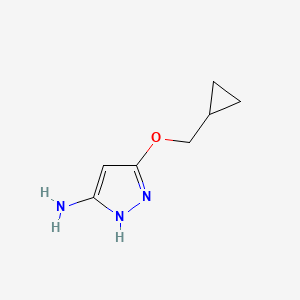
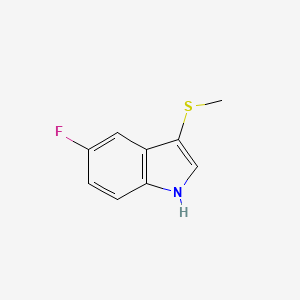
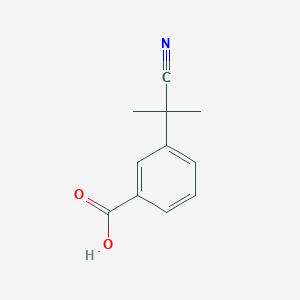
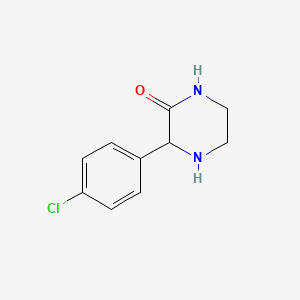
![5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid](/img/structure/B1456702.png)
